5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride

Description

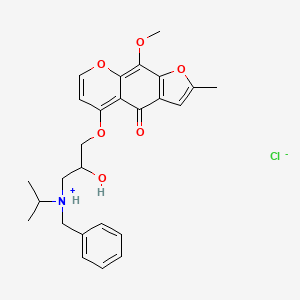

This compound is a synthetic derivative of the furochromone class, characterized by a fused furo-benzopyran core. Its structure includes:

Properties

CAS No. |

55165-33-8 |

|---|---|

Molecular Formula |

C26H30ClNO6 |

Molecular Weight |

488.0 g/mol |

IUPAC Name |

benzyl-[2-hydroxy-3-(9-methoxy-2-methyl-4-oxofuro[3,2-g]chromen-5-yl)oxypropyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C26H29NO6.ClH/c1-16(2)27(13-18-8-6-5-7-9-18)14-19(28)15-32-21-10-11-31-25-22(21)23(29)20-12-17(3)33-24(20)26(25)30-4;/h5-12,16,19,28H,13-15H2,1-4H3;1H |

InChI Key |

IMHQERYPRJWDBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C(=C3C(=C(C=CO3)OCC(C[NH+](CC4=CC=CC=C4)C(C)C)O)C2=O)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Core Furobenzopyranone Scaffold

The key intermediate, a hydroxy-substituted furobenzopyranone, is prepared via cyclization of alkoxycarbonylmethoxy benzonitrile derivatives. The process typically involves:

- Starting from 2-hydroxybenzamide derivatives, which are either commercially available or synthesized from salicylic acid or its esters.

- Reaction with alkyl chloroacetate to introduce the alkoxycarbonylmethoxy group.

- Cyclization under controlled heating conditions using high-boiling solvents such as sulfolane or glycols (ethylene glycol, diethylene glycol, triethylene glycol dimethyl ether) to form the fused heterocyclic ring.

Table 1: Key Reaction Conditions for Core Scaffold Formation

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Alkoxycarbonylmethoxy introduction | 2-Hydroxybenzamide + methyl chloroacetate + K2CO3 | Acetonitrile, sulfolane | Room temp to reflux | Overnight | ~65 |

| Cyclization | Heating with chloroformamidine or salt | Sulfolane or polyol mixture | 100–150 °C | 5 min to 24 h | 70–85 |

Functional Group Transformations at the 4-Position

- The hydroxyl group at the 4-position of the core is converted into a chloro derivative using phosphorus oxychloride (POCl3) under reflux conditions.

- This chloro intermediate facilitates nucleophilic substitution with nitrogen-containing groups, such as the benzylisopropylamino moiety, introduced via a hydroxypropoxy linker.

Introduction of the 3-(Benzylisopropylamino)-2-hydroxypropoxy Side Chain

- The side chain is introduced by nucleophilic substitution of the 4-chloro derivative with the appropriate amino alcohol, typically benzylisopropylamine linked to a hydroxypropoxy group.

- This step requires careful control of reaction conditions to maintain stereochemical integrity and avoid side reactions.

- The reaction is generally carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at moderate temperatures.

Final Conversion to Hydrochloride Salt

- The free base of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol.

- This step enhances the compound’s stability and solubility for pharmaceutical applications.

Representative Experimental Data

NMR Characterization of Key Intermediates

| Compound | NMR Solvent | Key 1H NMR Signals (ppm) | Notes |

|---|---|---|---|

| 5-Chloro-2-(methoxycarbonylmethoxy)benzamide | DMSO-d6 | 3.73 (s, 3H), 4.98 (s, 2H), 7.15 (d, 1H), 7.52 (dd, 1H) | Confirms ester and amide groups |

| Cyclized nitrile intermediate | DMSO-d6 | 3.71 (s, 3H), 5.06 (s, 2H), 7.23 (d, 1H), 7.69 (dd, 1H) | Indicates successful cyclization |

| Final compound (free base) | CDCl3 | 3.97 (s, 3H), 4.98 (br s, 2H), 7.38 (m, 2H) | Side chain and aromatic protons |

Yields and Purity

- Alkoxycarbonylmethoxy intermediate: 65% yield.

- Cyclized heterocycle: 70–85% yield.

- Chloro intermediate: ~85% yield.

- Final substitution and salt formation: yields vary, typically 60–75% after purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Alkoxycarbonylmethoxy introduction | 2-Hydroxybenzamide | Methyl chloroacetate, K2CO3, acetonitrile | 5-Chloro-2-(methoxycarbonylmethoxy)benzamide | 65 |

| 2 | Cyclization | Intermediate from Step 1 | Chloroformamidine, sulfolane, heat | Furobenzopyranone core | 70–85 |

| 3 | Hydroxyl to chloro conversion | Core intermediate | POCl3, reflux in acetonitrile | 4-Chloro derivative | ~85 |

| 4 | Nucleophilic substitution | 4-Chloro derivative | Benzylisopropylamino hydroxypropoxy, DMF/DMSO | Target compound (free base) | 60–75 |

| 5 | Salt formation | Free base compound | HCl in ethanol or isopropanol | Hydrochloride salt | Quantitative |

Research Discoveries and Optimization Insights

- The use of high-boiling solvents like sulfolane allows efficient cyclization at elevated temperatures without decomposition.

- Temperature control during chloroformamidine addition is critical; a lower temperature during addition followed by a higher temperature for reaction completion improves yields.

- Conversion of the 4-position hydroxyl to chloro derivative using POCl3 is a key enabling step for introducing the nitrogenous side chain.

- The stereochemistry at the hydroxypropoxy substituent is preserved by careful reaction condition control during substitution.

- Purification steps typically involve crystallization and filtration, with drying under vacuum at 60–65 °C to obtain stable solid forms.

Chemical Reactions Analysis

Types of Reactions

5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit a wide array of biological activities:

- Antiarrhythmic Properties : Studies have shown that certain derivatives possess strong antiarrhythmic activities, outperforming established drugs like propranolol at lower toxicity levels .

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular signaling and metabolic processes.

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties, warranting further research into its mechanisms of action against various cancer cell lines .

Applications in Medicinal Chemistry

The applications of 5H-Furo(3,2-g)(1)benzopyran-5-one extend into medicinal chemistry:

- Drug Development : Its structural uniqueness allows for the design of novel drugs targeting specific biological pathways. The combination of functional groups can lead to enhanced pharmacokinetic properties.

- Therapeutic Agents : Due to its diverse biological activities, this compound is being explored as a potential therapeutic agent for conditions such as arrhythmias and cancer.

Environmental Applications

The compound's potential extends beyond medicinal uses:

- Pollution Management : As part of ongoing research into pharmaceutical substances' environmental impact, compounds like 5H-Furo(3,2-g)(1)benzopyran-5-one are evaluated for their ecological footprint and potential risks associated with human exposure .

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Antiarrhythmic Activity Study : A study synthesized nine aminoalkanol derivatives of the compound, demonstrating significant antiarrhythmic effects in animal models compared to traditional treatments .

- Cancer Research : Investigations into the anticancer properties have shown promising results against various cancer cell lines, indicating potential for future drug development aimed at oncology .

Mechanism of Action

The mechanism by which 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural and functional differences:

*Calculated based on molecular formula.

Physicochemical Properties

- Hydrogen Bonding: The target compound’s 2-hydroxypropoxy and tertiary amine groups increase hydrogen bond donor/acceptor counts (vs. simpler methoxy derivatives), influencing receptor affinity .

- LogP and Polarity: The benzylisopropylamino side chain raises hydrophobicity (predicted LogP ~3.5), whereas glycosylated analogs (LogP ~1.2) are more polar .

- Thermal Stability : Visnagin derivatives decompose above 139°C; the hydrochloride salt may stabilize the compound at higher temperatures .

Biological Activity

5H-Furo(3,2-g)(1)benzopyran-5-one, specifically the compound 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride, is a complex organic molecule with significant potential in biological applications. This article delves into its biological activities, synthesis methods, and research findings.

Overview of the Compound

This compound belongs to the furobenzopyran class, characterized by a fused ring system that includes both furan and benzopyran moieties. The presence of various functional groups enhances its solubility and biological activity, making it a candidate for further pharmacological studies.

Biological Activities

Research has demonstrated that derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit a range of biological activities:

- Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, extracts containing similar furobenzopyran structures demonstrated significant antibacterial effects against E. coli with MIC values indicating effective inhibition at low concentrations .

- Enzyme Inhibition: Interaction studies suggest that these derivatives can modulate enzyme activities involved in metabolic pathways. For example, certain compounds in this class have been noted for their ability to inhibit enzymes related to oxidative stress and inflammation.

- Neuroprotective Properties: Some derivatives have shown promise in neuroprotection, particularly against neurodegenerative conditions. They exhibit inhibitory activities against monoamine oxidase A and B (MAO A and B), which are critical in the metabolism of neurotransmitters .

Synthesis Methods

The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one derivatives typically involves multi-step organic reactions. Key steps include:

- Formation of the Fused Ring System: Utilizing reactions such as Diels-Alder or cyclization methods to create the core structure.

- Functional Group Modifications: Introducing various substituents to enhance biological activity and solubility, such as the benzylisopropylamino group in this specific compound .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of furobenzopyrans isolated from Ammi visnaga revealed significant inhibition against E. coli. The extract with the highest activity was obtained using tetrahydrofuran (THF), which showed a zone of inhibition measuring 52 mm at optimal concentrations .

Case Study 2: Neuroprotective Effects

Research on similar compounds indicated their potential as neuroprotectors in human neuroblastoma cell lines. One derivative was shown to improve cell viability impaired by amyloid-beta (Aβ) and oxidative stress, demonstrating a protective mechanism against neurodegeneration .

Comparative Analysis

The following table summarizes key features and biological activities of various derivatives related to 5H-Furo(3,2-g)(1)benzopyran-5-one:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 5H-Furo(3,2-g)(1)benzopyran-5-one | Structure | Hydrochloride form enhances solubility | Antimicrobial, Neuroprotective |

| 9-(3-(ethylamino)-2-hydroxypropoxy)-4-hydroxy-7-methyl | Structure | Variations in functional groups | Enzyme Inhibition |

| 4-Methoxy-7-methyl-5H-furo(3,2-g)(1)benzopyran | Structure | Similar core structure with different substituents | Antioxidant |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: Synthesis involves multi-step organic reactions, including functional group protection/deprotection and regioselective substitutions. Key steps:

Q. Characterization :

Q. Table 1: Key Analytical Parameters

| Property | Method | Reference |

|---|---|---|

| Molecular weight | HRMS | |

| Stereochemical purity | Chiral HPLC | |

| Substituent positions | 2D NMR (COSY, HSQC) |

Q. What is the current understanding of its antibacterial activity?

Answer: The compound exhibits dose-dependent antibacterial effects against Gram-negative pathogens (e.g., E. coli), with a minimum inhibitory concentration (MIC) of 10 µg/µl . Activity is attributed to:

Q. Future Directions :

- Evaluate quorum-sensing inhibition and biofilm disruption .

- Compare activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Advanced Research Questions

Q. How to design experiments to evaluate its pharmacokinetic and pharmacodynamic properties?

Answer: Experimental Design :

Q. Key Parameters :

Q. Table 2: Pharmacokinetic Metrics

| Metric | Model | Significance |

|---|---|---|

| Half-life (t½) | Rodent plasma | Dosing frequency |

| Volume of distribution | Tissue homogenates | Penetration efficiency |

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

Answer: Discrepancies arise from:

Q. Resolution Strategies :

Q. What environmental impact assessment frameworks apply to this compound?

Answer: Follow OECD guidelines for:

Q. Key Findings from Analog Studies :

Q. How to integrate findings into existing theoretical frameworks for flavonoid derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.